molecular formula C19H18N2O5 B14938839 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide

カタログ番号: B14938839
分子量: 354.4 g/mol
InChIキー: JPVVGCFIOFZWFM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a 2,3-dihydro-1,4-benzodioxin moiety linked to a 5-oxopyrrolidine-3-carboxamide scaffold, with a 3-hydroxyphenyl substituent on the amide nitrogen. The benzodioxin ring is a key structural motif associated with metabolic stability and bioavailability in medicinal chemistry, while the pyrrolidone core may confer conformational rigidity and hydrogen-bonding capacity .

特性

分子式

C19H18N2O5

分子量

354.4 g/mol

IUPAC名

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C19H18N2O5/c22-15-3-1-2-13(9-15)20-19(24)12-8-18(23)21(11-12)14-4-5-16-17(10-14)26-7-6-25-16/h1-5,9-10,12,22H,6-8,11H2,(H,20,24)

InChIキー

JPVVGCFIOFZWFM-UHFFFAOYSA-N

正規SMILES

C1COC2=C(O1)C=CC(=C2)N3CC(CC3=O)C(=O)NC4=CC(=CC=C4)O

製品の起源

United States

生物活性

The compound 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide is a derivative of the benzodioxole family and has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its anticancer and antimicrobial properties, supported by recent research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H36N2O4C_{23}H_{36}N_{2}O_{4} with a molecular weight of approximately 404.54 g/mol. Its structural formula includes a pyrrolidine ring attached to a benzodioxole moiety, which is known for contributing to various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to the benzodioxole structure. For instance, derivatives such as 5-oxopyrrolidine-3-carboxylic acid have shown promising anticancer activity against various cancer cell lines, including A549 (human lung adenocarcinoma) cells.

Case Study: Cytotoxicity Testing

In a comparative study, the cytotoxic effects of several derivatives were evaluated using the MTT assay. The results indicated that compounds similar to 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide exhibited significant cytotoxicity with IC50 values ranging from 3.94 mM to 9.12 mM against different cancer cell lines. Notably, compounds with amide functionalities showed enhanced cytotoxicity compared to their non-amide counterparts .

CompoundIC50 (mM)Cell Line
2a3.94Hep3B
2b9.12Hep3B
DOX-Control

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties as well. Research indicates that derivatives containing similar scaffolds have been effective against various Gram-positive bacteria and drug-resistant fungi.

Antimicrobial Screening

Using the broth microdilution technique, several derivatives were screened against pathogens such as Staphylococcus aureus and Candida auris. The results demonstrated that these compounds exhibited significant antimicrobial activity, particularly against multidrug-resistant strains .

PathogenActivity Observed
Staphylococcus aureusStrong
Acinetobacter baumanniiModerate
Candida aurisStrong

The proposed mechanism for the anticancer activity involves the induction of apoptosis in cancer cells through cell cycle arrest at the G2-M phase. Flow cytometry analyses revealed that treatment with specific derivatives resulted in a significant decrease in cells in the G1 phase and an increase in cells undergoing apoptosis .

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table summarizes structural analogs and their distinguishing features:

Compound Name / ID Molecular Weight Key Structural Differences vs. Target Compound Reported Activity/Use Synthesis Method (if available) Source Citation
Target Compound : 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide 354.35 g/mol Reference structure Not explicitly reported (inference: potential antihepatotoxic/kinase inhibition) Likely via coupling of pyrrolidine-3-carboxylic acid with 3-aminophenol
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxamide 413.42 g/mol Methoxybenzothiazole substituent instead of 3-hydroxyphenyl Not reported; benzothiazoles often target kinases or antimicrobial pathways Not specified
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine 391.46 g/mol Pyridine-3-amine core with dimethylaminomethylphenyl substituent Research use; no explicit activity Not specified
3',4'-(1",4"-Dioxino)flavone (4f) ~314.3 g/mol Flavone backbone fused with 1,4-dioxane ring Antihepatotoxic (comparable to silymarin) Multi-step synthesis from flavonoid precursors
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxylic acid 263.25 g/mol Carboxylic acid instead of 3-hydroxyphenyl carboxamide Synthetic precursor for amide derivatives Not specified
Ugi-Azide product (9o) ~550 g/mol Tetrazole and thiophene substituents; piperidinyl-benzodiazolone Not explicitly reported; tetrazoles often improve metabolic stability Ugi-Azide four-component reaction

Key Observations:

Substituent Impact: The 3-hydroxyphenyl group in the target compound may enhance solubility and hydrogen-bonding interactions compared to methoxybenzothiazole (higher lipophilicity) or dimethylaminomethylphenyl (basic center) in analogs . Benzothiazole and flavone derivatives exhibit distinct biological profiles (e.g., kinase inhibition vs. hepatoprotection), suggesting the target compound’s activity depends on its unique substituents .

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels that of its carboxylic acid precursor (CAS 260555-42-8) , contrasting with more complex routes like the Ugi-Azide reaction for tetrazole-containing analogs .

Research Findings and Inferences

  • Antihepatotoxic Potential: Flavone analogs with 1,4-dioxane rings (e.g., compound 4f) demonstrate significant hepatoprotection by reducing SGOT/SGPT levels, suggesting the target compound’s benzodioxin may confer similar effects .
  • Kinase Inhibition : Benzothiazole-containing analogs (e.g., ) are structurally akin to kinase inhibitors (e.g., dasatinib), implying possible kinase-targeted activity for the target compound .

Q & A

Q. What safety protocols are critical when handling this compound given its irritant classification?

  • Methodological Answer : Follow OSHA guidelines:
  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods for weighing and reactions.
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite).
    Document all procedures per the Chemical Hygiene Plan (OSHA 29 CFR 1910.1450) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。